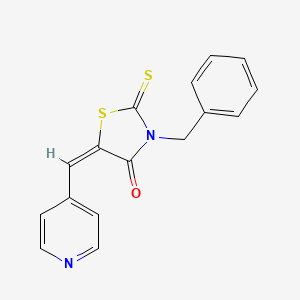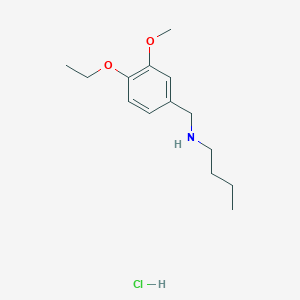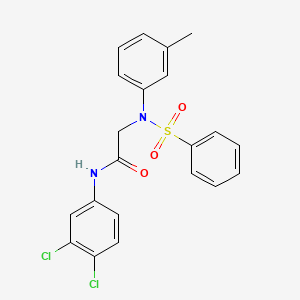
N-(3-ethoxypropyl)-4-morpholinecarboxamide
Overview
Description
N-(3-ethoxypropyl)-4-morpholinecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. This compound has been extensively studied for its potential therapeutic applications in various pathological conditions, including neurological disorders, cancer, and inflammatory diseases.
Scientific Research Applications
N-(3-ethoxypropyl)-4-morpholinecarboxamide has been widely used as a tool compound to study the role of P2X7 receptors in various pathological conditions. It has been shown to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and reduce the activation of microglia and astrocytes in the central nervous system. In addition, it has been reported to enhance the efficacy of chemotherapy in cancer treatment by reducing the expression of multidrug resistance proteins.
Mechanism of Action
N-(3-ethoxypropyl)-4-morpholinecarboxamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor opens a pore in the cell membrane, allowing the influx of calcium ions and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, N-(3-ethoxypropyl)-4-morpholinecarboxamide inhibits the downstream signaling pathways and reduces the inflammatory response.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-4-morpholinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to reduce the production of reactive oxygen species and prevent oxidative stress-induced cell death. In vivo studies have shown that it can reduce the severity of experimental autoimmune encephalomyelitis, a model of multiple sclerosis, and improve the survival rate in a mouse model of sepsis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-ethoxypropyl)-4-morpholinecarboxamide is its high selectivity for the P2X7 receptor. This allows researchers to study the specific role of this receptor in various pathological conditions without affecting other purinergic receptors. However, one limitation of this compound is its relatively low potency, which requires higher concentrations to achieve a significant effect. In addition, its poor solubility in aqueous solutions can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-(3-ethoxypropyl)-4-morpholinecarboxamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other pathological conditions, such as chronic pain, neurodegenerative diseases, and autoimmune disorders. Furthermore, the role of P2X7 receptors in the regulation of immune responses and inflammation is still not fully understood, and further research is needed to elucidate the underlying mechanisms.
properties
IUPAC Name |
N-(3-ethoxypropyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-14-7-3-4-11-10(13)12-5-8-15-9-6-12/h2-9H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUNJQYVWMFJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-diethyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4667020.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]isonicotinamide](/img/structure/B4667027.png)


![4-(2,5-dimethylphenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide](/img/structure/B4667046.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4667055.png)
![5-{3-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4667060.png)

![ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}glycinate](/img/structure/B4667083.png)
![N'-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4667090.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667095.png)

![methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate](/img/structure/B4667104.png)